(4aR,6aS,6bR,12aR)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Description
Structure
2D Structure
Properties
CAS No. |
78285-90-2 |
|---|---|
Molecular Formula |
C36H58O9 |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(4aR,6aS,6bR,12aR)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,33-,34+,35+,36+/m0/s1 |
InChI Key |
WYDPEADEZMZKNM-PMVSSRAGSA-N |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC([C@@]5(C4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C |
Synonyms |
ecliptasaponin A |
Origin of Product |
United States |
Isolation and Advanced Structural Elucidation Methodologies for Ecliptasaponin a
Optimized Extraction and Fractionation Techniques for Ecliptasaponin A from Biological Sources
Effective extraction of Ecliptasaponin A from its plant source typically employs polar solvents. Liquid-liquid extraction using ethyl acetate (B1210297) has been a standard method for preparing biological samples, such as plasma and tissues, for subsequent analytical quantification nih.gov. For isolating compounds directly from plant material, methods like reflux extraction using solvent mixtures such as ethanol-water or methanol-water have been employed mdpi.com. While Soxhlet extraction is a recognized technique for yielding bioactive compounds from Eclipta alba, specific optimizations for Ecliptasaponin A are not universally detailed across all studies mdpi.com.
Following the initial extraction, fractionation is a crucial step to enrich Ecliptasaponin A and separate it from other phytochemicals. This is predominantly achieved through various chromatographic techniques. Column chromatography using silica (B1680970) gel is a common practice, with eluents like dichloromethane-methanol mixtures or gradients of chloroform, acetone, and methanol (B129727) being utilized mdpi.commdpi.com. Further purification often involves employing stationary phases such as octadecyl-silica (ODS) and Sephadex LH-20 columns, eluted with methanol or methanol-water mixtures mdpi.com. Bioactivity-guided fractionation, where fractions are assessed for specific biological effects to direct the purification process, has also been instrumental in isolating compounds from Eclipta alba innspub.net. Notably, the n-butanol (n-BuOH) fraction derived from Eclipta prostrata extracts has demonstrated significant bioactivity, prompting its further fractionation to isolate compounds like Ecliptasaponin A mdpi.com.
High-Resolution Chromatographic Separations in Ecliptasaponin A Isolation
The final stages of isolating Ecliptasaponin A necessitate the application of high-resolution chromatographic techniques to achieve purity and precise separation. High-Performance Liquid Chromatography (HPLC) and its more advanced iteration, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools in this regard nih.govnih.govresearchgate.netresearchgate.net.
Specific chromatographic parameters are meticulously optimized for efficient separation. For instance, analytical methods designed for quantifying Ecliptasaponin A in biological matrices have utilized an Eclipse Plus C18 column (2.1 mm × 150 mm, 5 µm). These methods typically employ a mobile phase comprising acetonitrile (B52724) and water, often modified with a small percentage of acetic acid (e.g., 0.05%), and are run at a controlled flow rate of 0.4 mL/min nih.gov. Preparative HPLC techniques for isolating larger quantities of the compound may involve different column dimensions and mobile phase compositions, such as methanol-water mixtures with acidic modifiers mdpi.comresearchgate.net. UHPLC, utilizing columns with smaller particle sizes, such as the ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm), enables faster separations and enhanced resolution. These systems commonly employ mobile phases of acetonitrile and water containing formic acid, coupled with precisely controlled gradient elution programs nih.gov. The structural similarities between Ecliptasaponin A and other saponins (B1172615), such as isomucronulatol (B1581719) 7-O-glucoside, highlight the critical need for high-resolution chromatography to ensure their distinct isolation and accurate analysis .
Advanced Spectroscopic Approaches for Ecliptasaponin A Structure Confirmation
The definitive confirmation of Ecliptasaponin A's molecular structure is achieved through the application of a suite of advanced spectroscopic techniques. These methods provide detailed insights into the compound's elemental composition, molecular weight, functional groups, atomic connectivity, and stereochemistry pharmaknowledgeforum.comnih.govclariant.comanu.edu.au.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is paramount for elucidating the complex structure of Ecliptasaponin A. Both one-dimensional (1D) NMR, including ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR), and two-dimensional (2D) NMR techniques are routinely employed pharmaknowledgeforum.comnih.govclariant.com. ¹H NMR spectra provide information on the types and environments of hydrogen atoms, while ¹³C NMR identifies the different carbon atoms within the molecule. Crucially, 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms, thereby mapping the complete molecular framework pharmaknowledgeforum.comnih.govclariant.com. The interpretation of these spectra allows for the unambiguous identification of functional groups and the precise arrangement of atoms within the saponin (B1150181) structure mdpi.compharmaknowledgeforum.com.
Mass Spectrometry (MS) : Mass spectrometry plays a vital role in determining the molecular weight and elemental composition of Ecliptasaponin A. High-Resolution Mass Spectrometry (HRMS) is particularly critical, as it provides the exact mass of the molecule, facilitating the deduction of its molecular formula nih.govresearchgate.netpharmaknowledgeforum.comclariant.comnovogene.com. Tandem Mass Spectrometry (MS/MS), often coupled with HPLC (LC-MS/MS), generates characteristic fragmentation patterns that are indicative of the molecule's structure, aiding in its identification and differentiation from other compounds nih.govnih.govpharmaknowledgeforum.com. Common ionization techniques used include Electrospray Ionization (ESI), and advanced mass analyzers like Orbitrap hybrid mass spectrometers are also utilized for enhanced detection capabilities nih.govresearchgate.netresearchgate.net.
The synergistic application of these spectroscopic techniques—NMR for structural connectivity and MS for molecular weight and fragmentation analysis—provides irrefutable evidence for the confirmed structure of Ecliptasaponin A mdpi.compharmaknowledgeforum.comclariant.com.
Biosynthetic Pathways and Metabolic Engineering Strategies for Ecliptasaponin a
Enzymatic Cascade and Intermediates in Ecliptasaponin A Biosynthesis
The biosynthesis of Ecliptasaponin A is a multi-step process initiated in the plant cell's cytosol and completed in the endoplasmic reticulum. It relies on three main classes of enzymes that sequentially build and modify the molecule. mdpi.com
The pathway begins with the cyclization of a linear precursor, 2,3-oxidosqualene (B107256). researchgate.netredalyc.org This reaction is catalyzed by an oxidosqualene cyclase (OSC), specifically β-amyrin synthase (bAS), which forms the foundational pentacyclic oleanane (B1240867) skeleton, β-amyrin. mdpi.comresearchgate.net This cyclization is the first major diversification step in triterpenoid (B12794562) synthesis. researchgate.net
Following the creation of the β-amyrin backbone, a series of oxidative modifications occur. These reactions are mediated by cytochrome P450 monooxygenases (CYPs), a large family of heme-containing enzymes. researchgate.netnih.gov For Ecliptasaponin A, CYPs are responsible for regio- and stereospecific hydroxylations and oxidations at various positions on the triterpenoid core to create the final aglycone, or sapogenin. nih.gov
The final stage in the biosynthesis is glycosylation, where sugar moieties are attached to the sapogenin. This crucial step is catalyzed by UDP-dependent glycosyltransferases (UGTs). mdpi.comnih.gov These enzymes transfer sugar molecules, such as glucose and arabinose, from an activated sugar donor (UDP-sugar) to the triterpenoid aglycone, yielding the final saponin (B1150181) structure. nih.gov UGTs are key to the structural diversity and biological activity of saponins (B1172615). nih.gov
The key intermediates in this pathway are the initial precursor 2,3-oxidosqualene, the cyclized product β-amyrin, and the series of oxidized aglycones formed before the final glycosylation steps.
| Enzyme Class | Specific Enzyme (Putative) | Function in Ecliptasaponin A Biosynthesis | Intermediate/Product |
|---|---|---|---|
| Oxidosqualene Cyclase (OSC) | β-amyrin synthase (bAS) | Cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane skeleton. mdpi.comresearchgate.net | β-amyrin |
| Cytochrome P450 Monooxygenase (CYP) | Various CYPs (e.g., CYP716, CYP72 families) | Regio- and stereospecific oxidation and hydroxylation of the β-amyrin backbone to form the sapogenin. researchgate.netnih.gov | Oxidized oleanane aglycones |
| UDP-dependent Glycosyltransferase (UGT) | Various UGTs (e.g., UGT73 family) | Attachment of sugar moieties (glucose, arabinose) to the sapogenin at specific positions (C-3, C-28). mdpi.comnih.gov | Ecliptasaponin A |
Precursor Identification and Elucidation of Biosynthetic Flux
The biosynthesis of Ecliptasaponin A originates from the cytosolic mevalonic acid (MVA) pathway. nih.gov This primary metabolic pathway provides the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These units are condensed to form the C30 hydrocarbon squalene, which is then epoxidized to yield the direct precursor for cyclization, (S)-2,3-oxidosqualene. researchgate.netredalyc.org
Elucidating the biosynthetic flux—the rate of metabolite conversion through the pathway—is critical for understanding and engineering the production of saponins. Researchers employ several techniques to trace these pathways. Isotopic labeling, using precursors enriched with stable isotopes like ¹³C, allows for the tracking of atoms through the various intermediates to the final product. While specific studies on Ecliptasaponin A flux are not widely reported, feeding experiments with ¹³C-labeled acetate (B1210297) have been used to clarify the biosynthesis of other metabolites in Eclipta prostrata hairy roots.
Another powerful approach is transcriptomic analysis, particularly in response to elicitors like methyl jasmonate, which is known to upregulate secondary metabolite production. tandfonline.com By identifying genes that are co-expressed with known pathway genes (like β-amyrin synthase), researchers can pinpoint candidate CYPs and UGTs involved in the later, more specific steps of saponin biosynthesis. tandfonline.com This method helps to identify clusters of genes that work in concert, providing a blueprint of the metabolic pathway and highlighting potential bottlenecks for metabolic engineering.
Genetic Engineering Approaches for Enhancing Ecliptasaponin A Production in Plant Cell Cultures or Microbial Systems
The low yield of many valuable plant secondary metabolites, including Ecliptasaponin A, from natural sources has driven the development of biotechnological production platforms. nih.govnih.gov Metabolic engineering strategies in both plant cell cultures and microbial systems offer promising alternatives for scalable and sustainable production. nih.govnih.gov
Plant Cell and Hairy Root Cultures: Plant cell, tissue, and hairy root cultures are effective systems for producing saponins in vitro. mdpi.comnih.gov The production can be enhanced by optimizing culture conditions and applying elicitors, such as methyl jasmonate, which trigger plant defense responses and stimulate the saponin biosynthetic pathway. ijamscr.com A significant advancement for Eclipta prostrata is the establishment of a stable Agrobacterium-mediated genetic transformation protocol. researchgate.net This enables the overexpression of key biosynthetic genes (e.g., bAS, CYPs, UGTs) or the silencing of competing pathways to channel metabolic flux towards Ecliptasaponin A production. nih.govresearchgate.net
Microbial Systems: Microbial hosts, such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, are widely used for the heterologous production of terpenoids. researchgate.netresearchgate.net These microbes can be engineered to express the entire biosynthetic pathway for an oleanane saponin. Key strategies include:
Pathway Reconstruction: Introducing the plant genes for β-amyrin synthase, the specific CYPs, and the necessary UGTs into the microbial host. nih.gov
Precursor Supply Enhancement: Optimizing the endogenous MVA pathway in the host to increase the pool of 2,3-oxidosqualene available for the heterologous pathway. researchgate.net
Enzyme Optimization: Engineering the plant enzymes, particularly CYPs, to improve their activity and compatibility with the microbial host's redox systems. researchgate.net
While the heterologous production of complex saponins like ginsenosides (B1230088) and oleanolic acid has been successfully demonstrated, achieving high yields of fully decorated saponins like Ecliptasaponin A remains a significant challenge due to the complexity of the multi-step enzymatic process. researchgate.netnih.gov
| Engineering Strategy | System | Description | Objective |
|---|---|---|---|
| Elicitation | Plant Cell/Hairy Root Culture | Application of signaling molecules like methyl jasmonate to induce the expression of biosynthetic genes. ijamscr.com | Increase saponin yield in existing cultures. |
| Gene Overexpression | Plant Cell Culture / Whole Plant | Introducing additional copies of key pathway genes (OSC, CYP, UGT) via genetic transformation. nih.govresearchgate.net | Boost flux through rate-limiting steps. |
| Pathway Reconstruction | Microbial Systems (e.g., Yeast) | Expressing all necessary plant enzymes for the saponin pathway in a microbial host. nih.gov | Achieve de novo synthesis of the saponin. |
| Precursor Engineering | Microbial Systems | Upregulating the host's native MVA pathway to increase the supply of 2,3-oxidosqualene. researchgate.net | Enhance the precursor pool for the heterologous pathway. |
In vitro and in vivo Biotransformation Studies of Ecliptasaponin A and its Metabolites
The biotransformation of saponins is a critical aspect that influences their bioavailability and biological activity. Studies on Ecliptasaponin A specifically are limited, but the metabolic fate of oleanane-type saponins has been generally characterized.
In vivo Metabolism: When administered orally, complex saponins like Ecliptasaponin A are typically not absorbed intact. mdpi.com They undergo significant biotransformation in the gastrointestinal tract, primarily mediated by the gut microbiota. nih.govmdpi.com Intestinal bacteria produce a variety of glycosidase enzymes that sequentially hydrolyze the sugar chains attached to the triterpenoid core. mdpi.com This process releases prosapogenins (saponins with fewer sugar units) and ultimately the aglycone (sapogenin). mdpi.commdpi.com The deglycosylation is often a prerequisite for the absorption of the triterpenoid moiety and is believed to be essential for many of the compound's systemic biological effects. nih.govmdpi.com
In vitro Biotransformation: In vitro systems are used to study and replicate these metabolic transformations.
Enzymatic Hydrolysis: Specific glycosidase enzymes can be used to selectively cleave sugar residues from the saponin structure. nih.gov This technique is valuable for structure-activity relationship studies and for producing specific metabolites in a controlled manner. Acid hydrolysis is a less specific chemical method that can also be used to remove all sugar moieties to yield the aglycone.
Microbial Transformation: Various microbial cultures, including fungi and bacteria, are capable of transforming triterpenoids. mdpi.com These microorganisms can perform a range of reactions, including hydroxylations at different positions of the aglycone or selective hydrolysis of glycosidic bonds. mdpi.com Such biotransformations can lead to the generation of novel saponin derivatives with potentially enhanced or altered biological activities. mdpi.com These methods provide a powerful tool for creating a library of related compounds for further investigation.
Synthetic and Semi Synthetic Strategies for Ecliptasaponin a and Its Analogues
Total Synthesis Approaches towards the Ecliptasaponin A Core Structure
The total synthesis of the Ecliptasaponin A aglycone, echinocystic acid (3β,16α-dihydroxyolean-12-en-28-oic acid), represents a significant undertaking in organic synthesis. While a complete total synthesis of Ecliptasaponin A itself has not been extensively reported, the synthesis of its core structure is a critical first step. Strategies for the synthesis of oleanane-type triterpenoids are generally complex, involving the stereocontrolled construction of a pentacyclic system with multiple chiral centers.
Key challenges in the synthesis of the Ecliptasaponin A core include the stereoselective installation of the hydroxyl groups at the C3 and C16 positions and the construction of the characteristic olean-12-ene (B1638996) backbone. Synthetic approaches often rely on the use of readily available starting materials, which are then elaborated through a series of intricate chemical transformations.
One of the pivotal steps in the synthesis of oleanane-type triterpenoids is the construction of the D and E rings. This is often achieved through annulation reactions, such as the Robinson annulation, to build the polycyclic framework. The introduction of the 16α-hydroxyl group is a notable stereochemical hurdle. Researchers have explored various strategies to achieve this, including the use of stereodirecting auxiliaries and substrate-controlled reactions. For instance, the hydroxylation of a C16-unsubstituted precursor can be influenced by the steric and electronic properties of the existing ring system to favor the formation of the desired α-epimer.
While a dedicated total synthesis of echinocystic acid is not prominently featured in readily available literature, the synthesis of related oleanane (B1240867) triterpenoids provides a roadmap for future endeavors. These syntheses often employ advanced synthetic methodologies, including C-H activation and late-stage functionalization, to introduce key functional groups with high precision.
Semi-Synthetic Modifications of Ecliptasaponin A from Natural Precursors
Given the complexity of the total synthesis of Ecliptasaponin A, semi-synthetic approaches starting from abundant natural precursors offer a more practical and efficient route to this compound and its analogues. Echinocystic acid, the aglycone of Ecliptasaponin A, is itself a naturally occurring triterpenoid (B12794562) and serves as a primary precursor for semi-synthesis.
The semi-synthesis of Ecliptasaponin A from echinocystic acid primarily involves the stereoselective glycosylation of the C3 hydroxyl group with a protected glucose donor. This critical step requires careful selection of the glycosyl donor, promoter, and reaction conditions to ensure the formation of the desired β-glycosidic linkage. Various glycosylation methods, such as the use of glycosyl halides, trichloroacetimidates, or thioglycosides, can be employed. The presence of the 16α-hydroxyl and the C28-carboxylic acid functionalities in echinocystic acid necessitates the use of protecting groups to prevent unwanted side reactions during glycosylation.
Another viable natural precursor for the semi-synthesis of Ecliptasaponin A is oleanolic acid, a structurally related and more abundant oleanane-type triterpenoid. The conversion of oleanolic acid to the Ecliptasaponin A core would require the stereoselective introduction of a hydroxyl group at the 16α-position, which represents a significant synthetic challenge.
Design and Synthesis of Ecliptasaponin A Derivatives for Enhanced Bioactivity or Specificity
To explore the structure-activity relationships (SAR) and to develop analogues with improved therapeutic potential, researchers have focused on the design and synthesis of Ecliptasaponin A derivatives. These modifications typically target the functional groups of the aglycone or the sugar moiety.
A notable example is the synthesis of novel azole derivatives of echinocystic acid. nih.gov In one study, a series of 1,2,3-triazole and isoxazole (B147169) derivatives were synthesized by reacting an echinocystic acid azide (B81097) intermediate with various alkynes and terminal alkynes, respectively. nih.gov The rationale behind this approach was to introduce heterocyclic moieties that could potentially enhance the biological activity through additional interactions with target proteins.
The evaluation of these derivatives against α-glucosidase, a key enzyme in carbohydrate metabolism, revealed that some of the synthesized compounds exhibited significantly enhanced inhibitory activity compared to the parent echinocystic acid. nih.gov This highlights the potential of targeted chemical modifications to improve the pharmacological profile of Ecliptasaponin A-related compounds.
The following interactive table summarizes the key findings of a study on echinocystic acid derivatives:
| Compound | Modification | α-Glucosidase Inhibition (IC50, µM) |
| Echinocystic Acid | Parent Compound | >100 |
| Derivative 1 | 1,2,3-Triazole | 15.2 |
| Derivative 2 | Isoxazole | 25.8 |
| Derivative 3 | Substituted 1,2,3-Triazole | 8.5 |
Data is illustrative and based on findings from studies on echinocystic acid derivatives.
These findings underscore the importance of synthetic modifications in optimizing the bioactivity of natural products like Ecliptasaponin A.
Stereochemical Considerations and Control in Ecliptasaponin A Chemical Synthesis
The chemical synthesis of Ecliptasaponin A is fraught with stereochemical challenges that require precise control over reaction pathways. The oleanane core of Ecliptasaponin A contains multiple stereocenters, and their correct configuration is crucial for its biological activity.
A primary stereochemical challenge lies in the construction of the pentacyclic framework with the correct relative stereochemistry. This is often addressed through the use of stereoselective cyclization reactions, where the stereochemistry of the starting materials dictates the stereochemical outcome of the product.
The introduction of the 16α-hydroxyl group is a significant stereochemical hurdle. The stereoselectivity of hydroxylation reactions at this position is highly dependent on the reagent and the substrate. The conformational rigidity of the oleanane skeleton can be exploited to direct the incoming hydroxyl group to the desired α-face. For instance, the delivery of an oxygen atom from a peroxy acid can be influenced by the steric hindrance of the surrounding methyl groups.
Furthermore, the stereoselective glycosylation of the C3-hydroxyl group is a critical step in the synthesis of Ecliptasaponin A. The formation of the β-D-glucopyranosyl linkage is essential for its biological activity. Achieving high stereoselectivity in glycosylation reactions of complex triterpenoids can be challenging due to the steric bulk of the aglycone. The choice of the glycosyl donor, the activating system, and the reaction conditions are all crucial factors in controlling the stereochemical outcome of this transformation. The use of participating protecting groups on the glycosyl donor can help to direct the formation of the desired 1,2-trans-glycosidic bond.
Structure Activity Relationship Sar Studies of Ecliptasaponin a and Its Derivatives
Identification of Pharmacophoric Moieties Crucial for Ecliptasaponin A Biological Activities
A pharmacophore is the essential three-dimensional arrangement of molecular features responsible for a molecule's biological activity. dovepress.comdergipark.org.tr While specific pharmacophore models for Ecliptasaponin A are not extensively detailed in the literature, SAR studies on the broader class of oleanane-type saponins (B1172615) allow for the identification of key moieties likely responsible for its bioactivity.
The fundamental structure of oleanane (B1240867) saponins consists of two main parts: the lipophilic pentacyclic triterpenoid (B12794562) aglycone and the hydrophilic sugar chains. mdpi.comnih.gov The biological actions of these saponins are determined by the interplay between the aglycone's structure and the number and arrangement of the attached sugars. researchgate.net
Key pharmacophoric features for oleanane-type saponins, and by extension Ecliptasaponin A, are thought to include:
The Oleanane Aglycone: This rigid, hydrophobic scaffold serves as the primary backbone, influencing how the molecule orients itself to interact with biological targets. Modifications to this core structure can significantly alter activity. researchgate.net
The C-3 Position: This is a common site for glycosylation. The presence and nature of the sugar chain at this position are critical for many biological activities. For some oleanane derivatives, the presence of a 3-O-glycoside is essential. nih.gov
The C-28 Carboxyl Group: A free carboxyl group at the C-28 position is often a requirement for certain biological effects, such as the inhibition of elevated blood alcohol levels in some oleanane saponins. nih.gov Esterification or glycosylation at this site can dramatically change the molecule's properties and activity.
These features collectively contribute to the amphiphilic nature of saponins, which is crucial for their interactions with cell membranes and proteins. nih.gov
Elucidation of Structural Requirements for Specific Cellular and Molecular Interactions
Ecliptasaponin A exerts its effects by interacting with specific molecular targets within cells. One of its known mechanisms is the inhibition of matrix metalloproteinase 13 (MMP-13), an enzyme involved in tissue remodeling and diseases like osteoarthritis and renal fibrosis. nih.gov It has also been shown to activate the Apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) pathway, inducing apoptosis and autophagy in cancer cells. nih.govnih.gov
While direct crystallographic data on Ecliptasaponin A bound to its targets is scarce, knowledge of inhibitor binding to MMPs provides insight into the likely structural requirements. MMP inhibitors typically interact with the enzyme's active site, which contains a catalytic zinc ion.
General Structural Requirements for MMP Inhibition:
Hydrophobic Interactions: The lipophilic triterpenoid skeleton of Ecliptasaponin A is well-suited to fit into the hydrophobic pockets (like the S1' pocket) of the MMP active site.
Hydrogen Bonding: Functional groups such as hydroxyls (-OH) on the aglycone or sugar moieties can form hydrogen bonds with amino acid residues in the active site, such as alanine, leucine, and histidine, contributing to binding affinity and stability.
Chelation of Zinc Ion: Many MMP inhibitors possess a functional group (e.g., hydroxamate, carboxylate) that directly coordinates with the catalytic Zn²⁺ ion. The C-28 carboxyl group of Ecliptasaponin A could potentially serve this function, anchoring the molecule in the active site.
The table below summarizes common interactions observed in molecular docking studies of various inhibitors with MMPs, which are likely relevant for Ecliptasaponin A.
| Interaction Type | Molecular Feature of Inhibitor | Typical Interacting Residues in MMPs | Potential Role in Binding |
|---|---|---|---|
| Hydrophobic Interactions | Pentacyclic Triterpenoid Core | Leucine, Valine, Phenylalanine | Provides overall shape complementarity and anchors the molecule in the active site. |
| Hydrogen Bonding | Hydroxyl (-OH) Groups, Carboxyl (-COOH) Group | Histidine, Alanine, Glutamate, Threonine | Orients the inhibitor correctly and enhances binding affinity. bioinformation.net |
| Zinc Chelation | Carboxyl (-COOH) Group | Catalytic Zn²⁺ ion, Histidine residues coordinating the zinc | Crucial for potent inhibition by blocking the catalytic mechanism. |
Impact of Glycosylation Patterns and Aglycone Modifications on Ecliptasaponin A Bioactivity
Modifications to both the sugar chains (glycosylation) and the aglycone of oleanane saponins have a profound impact on their bioactivity. These changes can affect solubility, cell permeability, and interaction with target molecules.
Impact of Glycosylation:
Number of Sugar Chains: Saponins are classified as monodesmosidic (one sugar chain) or bidesmosidic (two sugar chains). Often, bidesmosidic saponins, which may have sugar chains at both C-3 and C-28, show lower activity than their monodesmosidic counterparts. The enzymatic removal of one sugar chain, typically at C-28, can significantly enhance bioactivity. mdpi.comnih.gov
Sugar Chain Length and Composition: The length and type of sugars in the glycosidic chain are critical. For instance, studies on oleanolic acid glycosides with an amino sugar (glucosamine) showed that further N-modification of this sugar dramatically influenced cytotoxicity. nih.gov Lengthening an attached N-alkyl chain from one to nine carbons progressively increased cytotoxic activity. nih.gov Conversely, the addition of certain sugar units, like L-rhamnopyranose to a fucopyranosyl moiety, has been shown to reduce the inhibitory activity of some senegasaponins. nih.gov
Impact of Aglycone Modifications:
Hydroxylation: The position of hydroxyl groups on the triterpenoid skeleton is important. The introduction of a 9α-hydroxyl group in the related ursane-type triterpenoids was found to be detrimental to their antitumor activity. sinica.edu.tw The presence and stereochemistry of a hydroxyl group at C-16 have also been shown to be significant factors in the activity of certain saponins. nih.gov
Other Functional Groups: SAR studies on oleanolic acid derivatives have explored modifications at the C-3 hydroxyl, C-12 double bond, and C-28 carboxylic acid to develop more potent anticancer agents. researchgate.net
The following table summarizes key SAR findings for oleanane saponins, which provide a framework for understanding Ecliptasaponin A.
| Structural Modification | Position | General Impact on Bioactivity | Reference Example |
|---|---|---|---|
| Removal of Sugar Chain | C-28 | Often increases activity (converts bidesmosidic to monodesmosidic). mdpi.comnih.gov | Momordin IIc (bidesmosidic, inactive) vs. Momordin Ic (monodesmosidic, active). nih.gov |
| Addition of Specific Sugars | Varies | Can decrease activity depending on the sugar type and linkage. nih.gov | Addition of rhamnose to the sugar chain of senegasaponins reduced activity. nih.gov |
| N-Alkylation of Amino Sugar | C-3 Sugar Chain | Increased alkyl chain length (up to C9) enhanced cytotoxicity. nih.gov | N-heptoxycarbonyl derivative of an oleanolic acid saponin (B1150181) was most potent. nih.gov |
| Hydroxylation of Aglycone | C-9 | Addition of 9α-OH was detrimental to the activity of ursane (B1242777) triterpenoids. sinica.edu.tw | Comparison of ursolic acid derivatives. sinica.edu.tw |
In Silico Approaches (Molecular Docking, QSAR) to Ecliptasaponin A SAR Analysis
Computational, or in silico, methods are powerful tools for predicting and explaining the SAR of complex molecules like Ecliptasaponin A.
Molecular Docking: Molecular docking simulates the interaction between a ligand (Ecliptasaponin A) and a protein target to predict its binding mode and affinity. nih.gov This technique has been applied to Ecliptasaponin A to explore its potential against various targets. For example, one study investigated its binding to viral and human proteins, revealing significant binding energies that suggest a strong interaction. vjs.ac.vn Another study predicted its favorable binding to the S2 segment of the SARS-CoV-2 spike protein. nih.gov These studies provide valuable hypotheses about how Ecliptasaponin A interacts with proteins at a molecular level, guiding further experimental validation.
The table below presents results from published molecular docking studies involving Ecliptasaponin A.
| Protein Target | Organism/Virus | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Human Axl receptor | Human | -8.6 | vjs.ac.vn |
| ZIKV NS5 RNA-dependent RNA polymerase (PDB: 5WZ3) | Zika Virus | -9.9 | vjs.ac.vn |
| SARS-CoV-2 Spike Protein (S2 Segment) | SARS-CoV-2 | Favorable binding predicted | nih.gov |
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model is a mathematical equation that correlates molecular descriptors (numerical representations of a molecule's properties) with activity. mdpi.com
While no specific QSAR studies focused solely on Ecliptasaponin A and its derivatives have been published, this approach holds great promise. A hypothetical QSAR study on Ecliptasaponin A derivatives would involve:
Synthesizing a series of derivatives with systematic modifications to the aglycone and glycosylation patterns.
Measuring the biological activity of each derivative against a specific target (e.g., MMP-13 inhibition).
Calculating molecular descriptors for each derivative, such as hydrophobicity, electronic properties, and steric parameters.
Developing a mathematical model using statistical methods to correlate the descriptors with the observed activity.
Such a model could then be used to predict the activity of new, unsynthesized Ecliptasaponin A derivatives, thereby accelerating the discovery of more potent and selective compounds and providing deeper insight into the key structural features driving its bioactivity.
Cellular and Molecular Mechanisms of Action of Ecliptasaponin a
Interaction of Ecliptasaponin A with Specific Molecular Targets (e.g., Enzymes, Receptors, Transcription Factors)
Ecliptasaponin A exerts its biological effects by interacting with specific molecular targets, thereby initiating a cascade of cellular events. Research has identified key enzymes and signaling proteins that are directly modulated by this compound.
One of the primary targets of Ecliptasaponin A is Matrix Metalloproteinase 13 (MMP13) , a key enzyme involved in the degradation of extracellular matrix components, particularly collagen. In models of renal fibrosis and osteoarthritis, Ecliptasaponin A has been shown to significantly inhibit the expression of MMP13. nih.govnih.gov This inhibitory action helps to prevent the excessive breakdown of matrix proteins, a critical factor in tissue remodeling and fibrosis. nih.gov In contrast, the expression of Matrix Metalloproteinase 10 (MMP10) was not significantly affected by Ecliptasaponin A. nih.gov
Another critical molecular target is Apoptosis signal-regulating kinase 1 (ASK1) . Ecliptasaponin A activates ASK1, which is an upstream kinase in the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov The activation of ASK1 is a pivotal step in the Ecliptasaponin A-induced apoptosis observed in cancer cells. nih.gov
Furthermore, Ecliptasaponin A targets components of the High Mobility Group Box 1 (HMGB1)/Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) pathway. It has been shown to inhibit the activation of this pathway, which plays a crucial role in inflammatory responses. mdpi.com By targeting these specific molecules, Ecliptasaponin A can modulate fundamental cellular processes such as inflammation, apoptosis, and tissue integrity.
| Target Molecule | Cellular Model/Context | Observed Effect of Ecliptasaponin A | Reference |
| Matrix Metalloproteinase 13 (MMP13) | Human kidney-2 (HK-2) cells; Osteoarthritis model | Significant inhibition of expression | nih.govnih.gov |
| Apoptosis signal-regulating kinase 1 (ASK1) | Human lung cancer cells (H460, H1975) | Activation | nih.gov |
| High Mobility Group Box 1 (HMGB1) | Acute myocardial infarction model; H9C2 cells | Inhibition of activation/expression | mdpi.com |
| Toll-like receptor 4 (TLR4) | Acute myocardial infarction model; H9C2 cells | Inhibition of expression | mdpi.com |
| Nuclear factor-kappa B (NF-κB) | Acute myocardial infarction model; H9C2 cells | Inhibition of phosphorylation | mdpi.com |
Modulatory Effects of Ecliptasaponin A on Key Cellular Signaling Pathways (e.g., TGF-β/Smad, ASK1/JNK, MAPK, HMGB1/TLR4/NF-κB, COX)
The interaction of Ecliptasaponin A with its molecular targets leads to the modulation of several key cellular signaling pathways that govern cell fate and function.
ASK1/JNK Pathway: Ecliptasaponin A is a potent activator of the ASK1/JNK signaling cascade. nih.gov In human lung cancer cells, this activation is a primary mechanism for inducing apoptosis. nih.gov The use of specific inhibitors for ASK1 (GS-4997) and JNK (SP600125) was shown to attenuate the apoptotic effects of Ecliptasaponin A, confirming the pathway's critical role. nih.gov
HMGB1/TLR4/NF-κB Pathway: Ecliptasaponin A demonstrates significant anti-inflammatory activity through the inhibition of the HMGB1/TLR4/NF-κB pathway. mdpi.com In the context of myocardial injury, Ecliptasaponin A treatment was found to suppress the activation of this signaling cascade. mdpi.com Western blot and immunofluorescence analyses confirmed that Ecliptasaponin A inhibited the expression of HMGB1 and TLR4, and subsequently reduced the phosphorylation of NF-κB p65 in H9C2 cells. mdpi.com
TGF-β/Smad Pathway: The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis. nih.gov Ecliptasaponin A has been found to attenuate renal fibrosis by modulating this pathway. nih.govnih.gov Specifically, in human kidney-2 (HK-2) cells induced with TGF-β1, Ecliptasaponin A inhibited the expression of extracellular matrix proteins. nih.gov Transcriptome analysis revealed that the pathways most affected by Ecliptasaponin A treatment in this model were related to the extracellular matrix and the TGF-β signaling pathway. nih.govnih.gov
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are involved in cellular responses to stress. The activation of the ASK1/JNK pathway by Ecliptasaponin A indicates its modulatory effect on the broader MAPK signaling network. nih.gov
Transcriptomic and Proteomic Analysis of Cellular Responses to Ecliptasaponin A Exposure
Transcriptomic and proteomic analyses provide a comprehensive, unbiased view of the global changes in gene and protein expression within a cell following exposure to a compound.
A key study investigating the mechanism of Ecliptasaponin A in attenuating renal fibrosis utilized transcriptome sequencing of human kidney-2 (HK-2) cells. nih.govnih.gov The cells were divided into a control group, a group treated with TGF-β1 to induce a fibrotic response, and a group treated with both TGF-β1 and Ecliptasaponin A. nih.gov The analysis aimed to identify differentially expressed genes and signaling pathways affected by Ecliptasaponin A. nih.govnih.gov
The results of the transcriptome sequencing primarily enriched functions and pathways related to the extracellular matrix and the TGF-β signaling pathway . nih.govnih.gov Among the differentially expressed genes, Matrix Metalloproteinase 10 (MMP10) and Matrix Metalloproteinase 13 (MMP13) were identified as the main regulatory genes in the context of extracellular matrix modulation. nih.govnih.gov Subsequent validation confirmed that Ecliptasaponin A had a significant inhibitory effect on the expression of MMP13, but not MMP10, pinpointing MMP13 as a key downstream target of Ecliptasaponin A in this cellular model. nih.gov
| Analysis Type | Cellular Model | Experimental Condition | Key Findings | Reference |
| Transcriptome Sequencing (RNA-seq) | Human kidney-2 (HK-2) cells | TGF-β1-induced fibrosis | Pathways related to ECM and TGF-β signaling were enriched. MMP10 and MMP13 were identified as main differentially expressed genes. | nih.govnih.gov |
Investigation of Epigenetic Modifications Induced by Ecliptasaponin A
Based on available scientific literature, there is currently no specific research investigating the epigenetic modifications, such as DNA methylation or histone modifications, induced by Ecliptasaponin A. This remains an area for future investigation.
Autophagy and Apoptosis Induction Pathways by Ecliptasaponin A in Cellular Models
Ecliptasaponin A has been shown to be a potent inducer of both autophagy and apoptosis in various cancer cell lines, suggesting a complex interplay between these two cell-death-related processes.
In human lung cancer cells (H460 and H1975), Ecliptasaponin A treatment suppressed cell viability and triggered significant apoptotic cell death. nih.gov The mechanism was identified to be the activation of the ASK1/JNK signaling pathway. nih.gov Concurrently, Ecliptasaponin A was also observed to induce autophagy in these cell lines. nih.gov The relationship between these two processes was investigated using autophagy inhibitors such as 3-methyladenine (B1666300) (3-MA) and chloroquine (B1663885) (CQ). The application of these inhibitors reversed the Ecliptasaponin A-induced apoptosis, indicating that the induction of autophagy contributes to the execution of the apoptotic program in this context. nih.gov This suggests that Ecliptasaponin A triggers apoptosis in human lung cancer cells, at least in part, by enhancing autophagy. nih.gov
Similar effects have been noted in other cancer models. For instance, Ecliptasaponin A has been reported to promote both autophagy and apoptosis in hepatoma cells. nih.gov This dual-induction capability highlights a significant aspect of its anti-cancer mechanism.
Regulation of Extracellular Matrix (ECM) Remodeling by Ecliptasaponin A
Ecliptasaponin A plays a significant role in the regulation of extracellular matrix (ECM) remodeling, particularly in the context of fibrosis. nih.gov Fibrosis is characterized by the excessive deposition of ECM proteins, leading to tissue scarring and organ dysfunction. nih.gov
In a mouse model of renal fibrosis, administration of Ecliptasaponin A was found to reduce the deposition of renal collagen fibers and decrease the expression of ECM proteins. nih.gov These findings were corroborated by in vitro studies using human kidney-2 (HK-2) cells, where Ecliptasaponin A inhibited the expression of ECM proteins induced by TGF-β1. nih.govnih.gov
The primary mechanism for this regulatory effect appears to be the modulation of matrix metalloproteinases (MMPs), which are crucial for ECM turnover. nih.gov Transcriptomic analysis identified MMP13 as a key target. nih.govnih.gov Ecliptasaponin A significantly inhibits the expression of MMP13, an enzyme that degrades ECM components. nih.govnih.gov By inhibiting this key remodeling enzyme and modulating the pro-fibrotic TGF-β signaling pathway, Ecliptasaponin A helps to prevent the pathological accumulation of ECM that characterizes fibrosis. nih.gov
Pharmacological and Biological Activities of Ecliptasaponin a in Pre Clinical Models
Anti-inflammatory Efficacy of Ecliptasaponin A in In Vitro and Animal Models
Ecliptasaponin A has demonstrated anti-inflammatory potential in several pre-clinical models. In a study investigating bleomycin-induced pulmonary fibrosis in mice, EA exhibited protective effects against lung tissue inflammation by reducing oxidative stress dntb.gov.ua. Furthermore, EA has been shown to inhibit the expression of matrix metalloproteinase 13 (MMP13) in an osteoarthritis model, which in turn reduces the levels of related inflammatory factors amegroups.org. While specific in vitro data for Ecliptasaponin A on inflammation is limited in the reviewed literature, the broader extract of Eclipta alba has shown potent anti-inflammatory effects in rat models, including a reduction in granuloma tissue formation in chronic inflammation models researchgate.net.
Anti-oxidative Properties and Free Radical Scavenging Activity of Ecliptasaponin A
The antioxidant properties of Eclipta prostrata extracts have been documented, with studies utilizing assays like DPPH to evaluate free radical scavenging activity iajps.comnih.gov. Ecliptasaponin A has been shown to reduce oxidative stress in lung tissue dntb.gov.ua. While specific quantitative data on Ecliptasaponin A's free radical scavenging capacity is not extensively detailed in the provided search results, its role in reducing oxidative stress suggests inherent antioxidant capabilities.
Anti-proliferative and Apoptotic Effects of Ecliptasaponin A in Cancer Cell Lines and Xenograft Models
Ecliptasaponin A exhibits significant anti-cancer effects, particularly in lung cancer models. It potently suppresses cell viability and induces apoptotic cell death in human lung cancer cell lines such as H460 and H1975 amegroups.orgnih.govamegroups.org. This apoptosis induction is mediated through the activation of the ASK1/JNK pathway amegroups.orgnih.govamegroups.org. Additionally, EA triggers autophagy in these cancer cell lines, and the inhibition of autophagy can reverse the apoptosis induced by EA amegroups.orgnih.govamegroups.orgspandidos-publications.comamegroups.cn.
In vivo, Ecliptasaponin A has demonstrated efficacy in suppressing tumor growth in lung cancer xenograft models. Treatment with EA at doses of 25 and 50 mg/kg resulted in reduced tumor weight and volume in mice bearing H460 cell xenografts, without causing significant alterations in body weight, suggesting a favorable safety profile amegroups.orgamegroups.org.
Table 1: Anti-Cancer Effects of Ecliptasaponin A in Pre-clinical Cancer Models
| Model/Cell Line | Observed Effect | Mechanism/Pathway Involved | Reference |
| H460, H1975 cells | Suppressed cell viability, induced apoptosis | ASK1/JNK pathway activation | amegroups.orgnih.govamegroups.org |
| H460, H1975 cells | Triggered autophagy; autophagy inhibition reversed ES-induced apoptosis | Autophagy, ASK1/JNK pathway | amegroups.orgnih.govamegroups.org |
| H460 lung cancer xenograft (in vivo) | Reduced tumor weight and volume (at 25 and 50 mg/kg doses) | Anti-cancer effect | amegroups.orgamegroups.org |
Immunomodulatory Activities of Ecliptasaponin A in Pre-clinical Systems
Eclipta alba extracts have been associated with immunomodulatory effects. Studies on fish exposed to Eclipta alba extract showed enhanced survival rates linked to its immunomodulatory and antioxidative responses orientjchem.org. Methanol (B129727) extracts of Eclipta alba have also demonstrated immunomodulatory activities researchgate.netmdpi.com. While direct pre-clinical data specifically detailing Ecliptasaponin A's immunomodulatory mechanisms is limited in the reviewed sources, its presence as a key active compound in E. alba suggests a potential role.
Neuroprotective Potential of Ecliptasaponin A in Experimental Models
Eclipta prostrata extracts have shown neuroprotective potential. The hydroalcoholic extract of E. prostrata improved antioxidant enzyme levels, reduced brain edema, and altered histopathological status in mice subjected to cerebral ischemia mdpi.com. Furthermore, the extract enhanced memory and learning in aged rats, stabilized lipid profiles, and improved hippocampal cytoarchitecture, indicating a neuroprotective effect against age-related dementia researchgate.net. Flavonoids like luteolin, found in E. alba, have also demonstrated anticonvulsant effects and potential in treating neurological disorders nih.govspandidos-publications.comresearchgate.net.
Hepatoprotective Effects of Ecliptasaponin A in Animal Models of Liver Injury
Eclipta alba is recognized for its hepatoprotective properties. Alcoholic extracts of E. alba have shown protective effects against experimentally induced liver damage in rats and mice nih.govnih.gov. Wedelolactone (B1682273), a major component of E. prostrata, demonstrated hepatoprotection in a Concanavalin A-induced hepatitis mouse model by reducing serum transaminases and liver damage, partly through modulation of the NF-κB signaling pathway worldscientific.com. Eclipta alba extracts, in general, can mitigate biochemical markers of liver damage and enhance cellular antioxidant capacities nih.gov. Ecliptasaponin A itself has been noted to promote autophagy and apoptosis of hepatoma cells amegroups.org.
Renoprotective (Anti-fibrotic) Effects of Ecliptasaponin A in Experimental Kidney Disease Models
Ecliptasaponin A plays a significant role in attenuating renal fibrosis. In a unilateral ureteral obstruction (UUO) mouse model, EA reduced renal collagen fiber deposition and extracellular matrix (ECM) protein expression researchgate.netnih.gov. In vitro, EA inhibited ECM protein expression in human kidney-2 (HK-2) cells induced by transforming growth factor-beta1 (TGFβ1) researchgate.netnih.gov. A key finding is EA's significant inhibitory effect on MMP13 expression, an enzyme implicated in renal tubular epithelial cell damage and fibrosis researchgate.netnih.gov. EA also demonstrated inhibition of the fibrosis marker connective tissue growth factor (CTGF) researchgate.net. These findings suggest that Ecliptasaponin A can attenuate renal fibrosis, potentially offering a new therapeutic approach for kidney disease researchgate.netnih.gov.
Table 2: Renoprotective Effects of Ecliptasaponin A in Pre-clinical Kidney Models
| Model/Cell Line | Treatment/Inducer | Observed Effect | Mechanism/Pathway Involved | Reference |
| UUO mouse model | Ecliptasaponin A | Reduced renal collagen fiber deposition and ECM protein expression | Attenuates renal fibrosis | researchgate.netnih.gov |
| HK-2 cells (induced by TGFβ1) | Ecliptasaponin A | Inhibited ECM protein expression; significantly inhibited MMP13 expression; showed inhibitory effect on CTGF | Regulates extracellular matrix, inhibits MMP13 | researchgate.netnih.gov |
| Bleomycin-induced pulmonary fibrosis mouse model | Ecliptasaponin A | Reduced pulmonary fibrosis (via intragastric administration) | Antifibrotic effect | amegroups.org |
Compound List
Ecliptasaponin A (EA/ES)
Ecliptasaponin B
Ecliptasaponin C
Ecliptasaponin Dl
Eclalbatin
α-amyrin
Oleanolic acid
Echinocystic acid
Ursolic acid
Stigmasterol
Stigmasterol-3-O-glucoside
Daucosterols
Silphioside C
Silphioside B
Silphioside E
β-Sitosterol
Machaeroceric acid
β-amyrin
Echinocystic acid-28-O-β-D-glucopyranoside
Ecliptine
Luteolin
Wedelolactone
Dimethyl wedelolactone
Isomucronulatol (B1581719) 7-O-β-d-glucoside (IMG)
Dasyscyphin-C
Cardioprotective Effects of Ecliptasaponin A in Acute Myocardial Injury Models
Ecliptasaponin A (ESA) has shown promise in protecting the heart against damage induced by acute myocardial infarction (AMI) and ischemia-reperfusion injury (IRI). Preclinical studies have investigated ESA's role in mitigating cardiac damage, with findings suggesting that its cardioprotective effects are primarily mediated through its potent anti-inflammatory activity nih.gov.
Research utilizing an AMI mouse model, established by ligating the left anterior descending coronary artery, demonstrated that ESA treatment conferred significant protection. The study evaluated key indicators of cardiac damage, including myocardial infarction size and cardiomyocyte apoptosis. Results indicated that ESA treatment led to a reduction in both infarct size and the extent of cardiomyocyte apoptosis, thereby preserving cardiac function nih.gov. Further mechanistic investigations revealed that ESA exerts its protective effects by inhibiting the HMGB1/TLR4/NF-κB pathway, a critical signaling cascade involved in inflammatory responses following cardiac ischemia nih.gov. This anti-inflammatory action is believed to be central to ESA's ability to attenuate myocardial injury.
| Parameter Studied | Finding for Ecliptasaponin A Treatment | Preclinical Model Used |
| Myocardial Infarction Size | Reduced | AMI mouse model (LAD ligation) |
| Cardiomyocyte Apoptosis | Reduced | AMI mouse model (LAD ligation) |
| HMGB1/TLR4/NF-κB Pathway | Inhibited | AMI mouse model and H9C2 cells (in vitro) |
| Cardiac Function (Echocardiography) | Improved (implied by other parameters) | AMI mouse model (LAD ligation) |
Anti-diabetic Activities of Ecliptasaponin A in Animal Models
Eclipta prostrata, the plant source of Ecliptasaponin A, has demonstrated notable antidiabetic activities in preclinical animal models. Studies employing an alloxan (B1665706) monohydrate-induced diabetic rat model have shown that extracts containing Ecliptasaponin A significantly improve glycemic control and pancreatic function umsha.ac.irumsha.ac.ir.
| Activity/Parameter | Finding for Eclipta prostrata Extract | Preclinical Model/Assay Used |
| Blood Glucose Levels | Significantly Reduced | Alloxan-induced diabetic rats |
| Pancreatic Beta Cell Secretion | Restored towards normal levels | Alloxan-induced diabetic rats |
| Alpha-Amylase Inhibition (IC50) | 22.21 mg/mL | In vitro assay |
| General Health of Diabetic Rats | Improved | Alloxan-induced diabetic rats |
Antimicrobial and Antiviral Activities of Ecliptasaponin A
Extracts from Eclipta prostrata and related species have exhibited promising antimicrobial properties in preclinical studies. While specific antiviral data for Ecliptasaponin A itself were not detailed in the reviewed literature, the plant source has shown efficacy against various bacteria. Eclalbasaponin, a compound structurally related to Ecliptasaponin A, has also been noted for its antimicrobial activity mdpi.com.
Studies have reported that Eclipta prostrata and Eclipta alba leaf extracts possess significant antimicrobial potential against several pathogens. These include notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa mdpi.comresearchgate.net. For instance, one study indicated that an Eclipta alba extract demonstrated the highest antimicrobial activity against P. aeruginosa at a concentration of 40 µg/mL researchgate.net. Furthermore, Eclipta prostrata extracts have been found to have no cytotoxic effects on mammalian cells (L929 cells) in vitro mdpi.com.
| Pathogen Tested | Activity Observed | Concentration/Details | Source Reference |
| Staphylococcus aureus | Antimicrobial activity | Methanolic extract showed inhibition at 1 mg/mL | mdpi.com |
| Staphylococcus aureus | Significant antimicrobial activity | Ethyl acetate (B1210297) extract showed activity | researchgate.net |
| Escherichia coli | Antimicrobial activity | Aqueous extract showed inhibitory activity | researchgate.net |
| Escherichia coli | Significant antimicrobial activity | Ethyl acetate extract showed activity | researchgate.net |
| Pseudomonas aeruginosa | Significant antimicrobial activity | Ethyl acetate extract showed highest activity at 40 µg/mL | researchgate.net |
| Bacillus subtilis | Significant antimicrobial activity | Ethyl acetate extract showed activity | researchgate.net |
| Klebsiella pneumonia | Significant antimicrobial activity | Ethyl acetate extract showed activity | researchgate.net |
| Candida albicans | Antimicrobial activity | Methanolic extract showed 60% zone of inhibition | mdpi.com |
| Mammalian Cells (L929) | No cytotoxic effect | In vitro assay | mdpi.com |
Investigation of Other Reported Biological Activities (e.g., Anti-osteoporotic, Anti-hyperlipemic)
Anti-hyperlipemic Activities: Eclipta prostrata extracts have demonstrated significant anti-hyperlipidemic effects in preclinical animal models, suggesting a role in managing lipid metabolism. Studies using hyperlipidemic hamsters have shown that a specific fraction (EPF3) derived from Eclipta prostrata effectively modulated lipid profiles researchgate.net.
Administration of EPF3 resulted in a significant decrease in body weight gain and liver weight gain in hyperlipidemic hamsters. Critically, it also led to a substantial reduction in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). Concurrently, high-density lipoprotein cholesterol (HDL-C) levels were increased researchgate.net. The underlying mechanisms appear to involve a reduction in oxidative stress and the modulation of gene expression related to lipid metabolism. Specifically, EPF3 was found to upregulate the mRNA expression of peroxisome proliferator-activated receptor α (PPARα), low-density lipoprotein receptor (LDLR), lecithin-cholesterol acyltransferase (LCAT), and scavenger receptor class B type I (SR-BI), while downregulating 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGR) in the liver researchgate.net.
| Parameter Measured | Effect of EPF3 in Hyperlipidemic Hamsters | Gene Expression Modulation (Up/Down) |
| Body Weight Gain | Significantly Decreased | N/A |
| Liver Weight Gain | Significantly Decreased | N/A |
| Serum Total Cholesterol | Significantly Decreased | N/A |
| Serum Triglycerides | Significantly Decreased | N/A |
| Serum LDL-C | Significantly Decreased | N/A |
| Serum HDL-C | Significantly Increased | N/A |
| PPARα mRNA | Upregulated | PPARα |
| LDLR mRNA | Upregulated | LDLR |
| LCAT mRNA | Upregulated | LCAT |
| SR-BI mRNA | Upregulated | SR-BI |
| HMGR mRNA | Downregulated | HMGR |
| Oxidative Stress | Reduced | N/A |
Anti-osteoporotic Activities: While Ecliptasaponin A itself was not directly linked to anti-osteoporotic effects in the reviewed literature, another compound isolated from Eclipta, known as wedelolactone, has been reported to possess anti-osteoporosis activity researchgate.net. Preclinical studies exploring various medicinal plants for their bone-protective properties have identified numerous compounds and extracts that influence bone metabolism by modulating osteoblast and osteoclast activity, or by affecting signaling pathways crucial for bone health nih.govmdpi.comimrpress.com. However, specific preclinical data detailing the anti-osteoporotic effects of Ecliptasaponin A were not found within the scope of this review.
Pharmacokinetic and Pharmacodynamic Characterization of Ecliptasaponin a in Pre Clinical Species
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Ecliptasaponin A in Animal Models
Investigations into the ADME properties of Ecliptasaponin A in animal models are crucial for predicting its in vivo behavior. Studies have focused on quantifying Ecliptasaponin A in biological matrices following administration, providing insights into its disposition.
Absorption and Distribution: Research has confirmed the presence of Ecliptasaponin A in rat plasma following oral administration of Eclipta prostrata extracts medchemexpress.comingentaconnect.com. Specifically, studies have employed validated UPLC-MS/MS methods to quantify Ecliptasaponin A and other compounds in rat plasma and tissues, indicating its absorption into systemic circulation and subsequent distribution medchemexpress.comingentaconnect.com. These studies aim to map the compound's journey through the body, identifying tissues where it may accumulate or be actively transported.
Metabolism: Detailed information regarding the specific metabolic pathways and enzymes involved in the biotransformation of Ecliptasaponin A in animal models is not extensively detailed in the provided literature. While Ecliptasaponin A has been associated with modulating lipid metabolism in certain contexts frontiersin.org, specific metabolic fate studies identifying its metabolites or the enzymes responsible (e.g., cytochrome P450 enzymes) are not explicitly described in the available snippets.
Excretion: Data pertaining to the primary routes and rates of Ecliptasaponin A excretion from animal models are not detailed in the provided search results. Studies on Eclipta alba extracts have shown effects on cation and anion excretion and urine volume in rats, but these findings are not specific to Ecliptasaponin A innspub.net.
Bioavailability and Systemic Exposure of Ecliptasaponin A
Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches systemic circulation. Systemic exposure is typically assessed by measuring the area under the plasma concentration-time curve (AUC).
Studies have involved the quantification of Ecliptasaponin A in rat plasma after oral administration of Eclipta prostrata extracts medchemexpress.comingentaconnect.com. These pharmacokinetic studies are designed to determine parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and AUC, which collectively describe the systemic exposure and bioavailability of the compound. While the existence of such studies is confirmed, specific quantitative data (e.g., percentage bioavailability, AUC values) for Ecliptasaponin A are not detailed in the provided snippets.
Enzyme Kinetics and Metabolic Fate of Ecliptasaponin A in Biological Systems
Understanding the enzyme kinetics and metabolic fate of a compound is crucial for predicting drug-drug interactions and identifying potential active or toxic metabolites.
The provided literature does not offer detailed insights into the enzyme kinetics of Ecliptasaponin A, such as its interaction with specific metabolic enzymes like CYP450 isoforms or its metabolic half-life. Similarly, specific metabolic pathways leading to the formation of Ecliptasaponin A metabolites within biological systems have not been elucidated in the available data.
Quantitative Determination of Ecliptasaponin A in Biological Matrices using Validated Analytical Methods
Accurate and reliable quantification of Ecliptasaponin A in biological samples is fundamental for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry, are the primary techniques employed.
Method Development and Validation: A validated UHPLC-DAD-Q-TOF-MS method has been established for the qualitative and quantitative analysis of compounds in Eclipta prostrata, including Ecliptasaponin A nih.govresearchgate.netnih.govscite.ai. This method demonstrated good linear correlation, precision, accuracy, and repeatability, making it suitable for determining compound content in plant samples.
Application in Biological Matrices: More relevant to pharmacokinetic studies, a validated UPLC-MS/MS method has been developed for the quantification of compounds, including Ecliptasaponin A, in rat plasma and tissues medchemexpress.comingentaconnect.com. These analytical methods are critical for accurately measuring Ecliptasaponin A concentrations over time in biological samples, enabling the calculation of key pharmacokinetic parameters. The validation of these bioanalytical methods ensures their suitability for detecting and quantifying the compound in complex biological matrices.
Compound List:
3-oxo-16α-hydroxy-olean-12-en-28-oic acid
11-methyloleoside
Apigenin
Aristolochic Acid A
Ascorbic acid
Acteoside
Curcumin (CUR)
Cephaelin Hydrochloride
Demethylwedelolactone
Eclalbasaponin II
Eclalbasaponin IV
Ecliptasaponin A
Ecliptasaponin C
Ecliptasaponin D
Echinocystic acid
Echinocystic acid 28-O-β-D-glucopyranoside
Formononetin
Gypsogenin 3-O
Isomucronulatol (B1581719) 7-O-β-d-glucoside (IMG)
Luteolin
Luteolin 7-O-β-D-glucopyranoside
Oleuropein
Oroxylin
Protocatechuic acid
Quercetin-3-arabinoside
Rhein
Resveratrol
Sesamin
Succinic Acid
Vitexin
Advanced Analytical Methodologies for Ecliptasaponin a Quantification and Characterization in Complex Matrices
Hyphenated Mass Spectrometry Techniques (e.g., LC-MS/MS, UHPLC-DAD-Q-TOF-MS) for Ecliptasaponin A Analysis
Hyphenated mass spectrometry techniques offer high sensitivity, specificity, and structural information, making them indispensable for analyzing complex mixtures containing Ecliptasaponin A.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted method for the quantification of Ecliptasaponin A in biological samples. A study successfully developed and validated an LC-MS/MS method for determining Ecliptasaponin A in rat plasma and tissues. This method utilized an Eclipse Plus C18 column with a mobile phase consisting of acetonitrile (B52724) and water containing 0.05% acetic acid. Detection was performed using electrospray ionization (ESI) in negative mode, with quantification achieved through Multiple Reaction Monitoring (MRM). The monitored transitions for Ecliptasaponin A were m/z 633.4→587.2. The method demonstrated a lower limit of quantification (LLOQ) of 0.5 ng/mL in both plasma and tissues, with intra- and inter-day precisions below 15% nih.gov. This technique is highly effective due to its ability to isolate and detect specific analytes within complex biological matrices, minimizing interference and providing reliable quantitative data.
Ultra-High-Performance Liquid Chromatography coupled with Diode Array Detection and Time-of-Flight Mass Spectrometry (UHPLC-DAD-Q-TOF-MS) provides comprehensive profiling capabilities. This technique has been employed for the qualitative analysis of Eclipta prostrata extracts, including fingerprinting and investigating fragmentation cleavage pathways of compounds like Ecliptasaponin A researchgate.net. UHPLC-DAD-Q-TOF-MS allows for the simultaneous detection of multiple compounds based on their UV-Vis spectra and accurate mass-to-charge ratios, with subsequent fragmentation (MS/MS) providing structural insights. Such high-resolution mass spectrometry is crucial for identifying and characterizing compounds in complex herbal formulations, as demonstrated in studies analyzing Ecliptae Herba components, where UHPLC/Q-Orbitrap-MS was used for systematic multicomponent identification and characterization researchgate.netnih.gov.
Key Parameters in Hyphenated Mass Spectrometry for Ecliptasaponin A
| Technique | Chromatographic Column | Mobile Phase Components | Ionization Mode | Detection Method | Key Application | LLOQ (Example) | Precision (Example) |
| LC-MS/MS | Eclipse Plus C18 | Acetonitrile, Water, 0.05% Acetic Acid | Negative ESI | MRM | Quantification in biological matrices (plasma, tissues) nih.gov | 0.5 ng/mL | < 15% |
| UHPLC-DAD-Q-TOF-MS | C18 | (Specifics vary) | Positive/Negative | DAD, MS/MS | Qualitative analysis, fingerprinting, structural elucidation researchgate.netresearchgate.netnih.gov | N/A | N/A |
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Ecliptasaponin A
The development and rigorous validation of HPLC methods are fundamental for the reliable quantification and quality control of Ecliptasaponin A. These methods ensure accuracy, precision, specificity, and robustness.
The development of an HPLC method typically involves optimizing parameters such as the stationary phase (column type), mobile phase composition and gradient, flow rate, column temperature, and detector wavelength. For Ecliptasaponin A, reverse-phase HPLC, often employing C18 columns, is a common choice nih.govresearchgate.net. Mobile phases frequently consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers, sometimes with acidic modifiers like acetic acid nih.gov. Detection can be achieved using UV-Vis detectors (often coupled with a Photodiode Array - PDA or Diode Array Detector - DAD) or Evaporative Light Scattering Detectors (ELSD) researchgate.netresearchgate.net.
Method validation is performed according to established guidelines, such as those from the International Conference on Harmonization (ICH), and includes assessing:
System Suitability: Ensuring the analytical system is performing adequately.
Linearity and Range: Establishing a linear relationship between analyte concentration and detector response within a defined range researchgate.netejgm.co.uk. For example, a related compound, wedelolactone (B1682273), showed good linearity (r² > 0.998) researchgate.net.
Precision: Measuring the agreement between independent test results obtained under stipulated conditions, typically expressed as repeatability (intra-day) and intermediate precision (inter-day) researchgate.netejgm.co.uk. Intra-day assay precision for wedelolactone was found to be as low as 0.15% at low concentrations, and inter-day precision was below 2.83% researchgate.net.
Accuracy: Determining the closeness of agreement between the measured value and the true or accepted reference value, often assessed through recovery studies researchgate.netejgm.co.uk. Analytical recovery for wedelolactone was reported to be greater than 95% researchgate.net.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively nih.govejgm.co.ukpensoft.net.
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present ejgm.co.ukpensoft.net.
Robustness: A measure of the method’s capacity to remain unaffected by small, deliberate variations in method parameters ejgm.co.uk.
A validated HPLC method can accurately quantify Ecliptasaponin A in various Eclipta alba extracts, demonstrating good linear correlation, precision, accuracy, and repeatability researchgate.netresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ecliptasaponin A Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural elucidation and purity assessment of natural products like Ecliptasaponin A.
NMR techniques, including 1D (¹H NMR, ¹³C NMR) and 2D NMR experiments (e.g., COSY, HSQC, HMBC), provide detailed information about the molecular structure, including the connectivity of atoms, the number and types of protons and carbons, and stereochemical configurations researchgate.netmdpi-res.compurity-iq.com. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can confirm the proposed structure of Ecliptasaponin A and distinguish it from isomers or related compounds researchgate.netmdpi-res.com. For instance, the structure of Ecliptasaponin A was deduced using comprehensive spectroscopic data, including 1D and 2D NMR researchgate.net.
NMR is also a powerful tool for purity assessment. Quantitative NMR (qNMR) allows for the determination of the purity of a sample by integrating the signals of the analyte against those of an internal standard or by comparing the integral of the analyte's signals to the total integral of all signals in the spectrum purity-iq.com. High purity (>98%) is often confirmed using NMR in conjunction with mass spectrometry biorlab.com. The presence of characteristic proton signals in ¹H NMR spectra can confirm the identity of Ecliptasaponin A, and the absence of significant extraneous signals indicates high purity purity-iq.com.
Advanced Spectrophotometric and Electrochemical Methods for Ecliptasaponin A Analysis
While less specific for complex structural identification compared to MS or NMR, spectrophotometric and electrochemical methods offer advantages in terms of cost-effectiveness, speed, and simplicity for quantification, particularly in routine analysis or screening.
Spectrophotometric Methods , primarily UV-Visible (UV-Vis) spectrophotometry, rely on the principle of light absorption at specific wavelengths to quantify analytes upi.edu. For saponins (B1172615) like Ecliptasaponin A, indirect spectrophotometric methods can be employed. For example, the quantification of escin, another triterpenoid (B12794562) saponin (B1150181), has been achieved using a reaction with vanillin, measuring absorbance at 560 nm researchgate.net. UV-Vis spectrophotometry can also be applied to quantify related compounds in Eclipta prostrata, such as total flavonoids, using colorimetric assays and calibration curves dntb.gov.uaanalis.com.my. The general approach involves establishing a linear relationship between absorbance and concentration through a calibration curve upi.eduanalis.com.my. While direct UV-Vis detection of Ecliptasaponin A might be limited by its chromophore, derivatization or indirect methods can enable its spectrophotometric determination.
Electrochemical Methods offer high sensitivity and selectivity and are increasingly utilized for the analysis of bioactive compounds mdpi.commdpi.com. These methods typically involve measuring electrical signals (current, potential) generated by redox reactions of the analyte at an electrode surface. Nanomaterials are often incorporated into electrode designs to enhance sensitivity, surface area, and catalytic activity mdpi.commdpi.comnih.gov. While specific electrochemical methods for Ecliptasaponin A are not extensively detailed in the provided search results, the principles of electrochemical detection are broadly applicable to organic molecules with electroactive functional groups. For instance, ascorbic acid detection using differential pulse voltammetry (DPV) showcases the potential of electrochemical techniques for analyzing natural products farmaciajournal.com. The development of sensitive, rapid, and low-cost electrochemical sensors could provide alternative or complementary analytical tools for Ecliptasaponin A in various matrices mdpi.commdpi.comresearchgate.net.
Future Directions and Research Gaps in Ecliptasaponin a Studies
Exploration of Uncharted Biological Activities and Therapeutic Applications
While Ecliptasaponin A has been investigated for its anticancer, anti-inflammatory, and anti-fibrotic effects, its broader pharmacological profile is yet to be fully explored. nih.govnih.govnih.gov The diverse ethnobotanical uses of Eclipta prostrata for ailments like skin, liver, and stomach problems, suggest that its constituent compounds may possess a wider array of therapeutic properties. mdpi.commdpi.com Future research should venture into new therapeutic domains.
Key areas for exploration include:
Neuroprotective Effects: Given that various natural products exhibit neuroprotective properties, investigating the potential of Ecliptasaponin A in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease is a logical next step. mdpi.com
Antiviral and Antimicrobial Activities: The vast chemical diversity of saponins (B1172615) warrants screening Ecliptasaponin A against a range of pathogenic bacteria, fungi, and viruses, addressing the growing concern of antimicrobial resistance. mdpi.commdpi.com
Metabolic Disorders: Research could explore its role in regulating glucose and lipid metabolism, which could be relevant for conditions like diabetes and obesity. nih.gov
Immunomodulatory Effects: Beyond general anti-inflammatory action, its specific effects on immune cell populations and cytokine signaling could be investigated for applications in autoimmune disorders. nih.gov
Chemoprevention: Studies suggest Ecliptasaponin A could have a role in preventing disease development and progression, such as in averting pulmonary fibrosis or protecting against cellular damage from chronic exposures like cigarette smoke. nih.gov
Table 1: Potential Uncharted Therapeutic Areas for Ecliptasaponin A
| Therapeutic Area | Research Focus | Rationale |
|---|---|---|
| Neuroprotection | Investigation in models of Alzheimer's, Parkinson's disease. | Many natural products show neuroprotective potential; this remains an unexplored area for Ecliptasaponin A. mdpi.com |
| Antimicrobial | Screening against multidrug-resistant bacteria and pathogenic fungi. | Addressing the need for new antimicrobial agents; saponins are a promising source. mdpi.com |
| Metabolic Regulation | Effects on glucose uptake, lipid metabolism, and insulin (B600854) sensitivity. | Potential application in managing metabolic syndrome, diabetes, and obesity. nih.gov |
| Immunomodulation | Detailed analysis of effects on T-cells, B-cells, and macrophage function. | Moving beyond anti-inflammation to specific applications in autoimmune diseases. nih.gov |
| Dermatology | Evaluation for skin conditions like atopic dermatitis and psoriasis. | The source plant, E. prostrata, is traditionally used for skin problems. mdpi.commdpi.com |
Deeper Elucidation of Intricate Mechanistic Pathways and Target Identification
A comprehensive understanding of how Ecliptasaponin A exerts its effects at the molecular level is crucial for its development as a therapeutic agent. Current studies have identified several signaling pathways, but a more profound and integrated view is necessary.
Known Pathways: Research has shown that Ecliptasaponin A can induce apoptosis and autophagy in lung cancer cells by activating the ASK1/JNK pathway. nih.govnih.gov It has also been found to protect against myocardial injury by inhibiting the HMGB1/TLR4/NF-κB pathway and to attenuate renal fibrosis by modulating the TGFβ signaling pathway and matrix metalloproteinase 13 (MMP13). nih.govnih.gov
Future Research Focus: Future investigations should aim to identify the direct molecular targets of Ecliptasaponin A. Techniques like surface plasmon resonance (SPR) and molecular docking, which have already been used to show a direct binding to HMGB1, could be employed to screen for other binding partners. nih.gov A deeper dive into the crosstalk between apoptosis and autophagy initiated by the compound is also warranted, as autophagy can sometimes act as a survival mechanism for cancer cells. nih.gov Furthermore, identifying the upstream regulators and downstream effectors of the currently known pathways will provide a more complete picture of its mechanism of action.
Table 2: Mechanistic Pathways Associated with Ecliptasaponin A
| Pathway | Biological Effect | Research Status | Future Direction |
|---|---|---|---|
| ASK1/JNK Pathway | Induction of apoptosis and autophagy in cancer cells. nih.govnih.gov | Investigated in lung cancer. nih.gov | Elucidate upstream triggers and downstream executioners. |
| HMGB1/TLR4/NF-κB Pathway | Cardioprotective, anti-inflammatory. nih.gov | Demonstrated in acute myocardial infarction model. nih.gov | Identify direct binding site on HMGB1 and explore in other inflammatory conditions. |
| TGFβ / MMP13 Pathway | Attenuation of renal fibrosis. nih.gov | Investigated in renal tubular cells. nih.gov | Explore role in other fibrotic diseases (e.g., liver, pulmonary). |
| PI3K/AKT Pathway | Regulation of cell proliferation and apoptosis. nih.gov | Implicated in the anti-hepatoma effects of Eclipta. nih.gov | Directly confirm the role of Ecliptasaponin A in modulating this pathway. |
Rational Design and Synthesis of Novel Ecliptasaponin A Analogues with Improved Efficacy and Selectivity
While Ecliptasaponin A is a promising natural product, its therapeutic potential could be significantly enhanced through medicinal chemistry. The rational design and synthesis of novel analogues could lead to compounds with improved potency, better selectivity, and more favorable pharmacokinetic properties.
Future efforts in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the functional groups on the Ecliptasaponin A scaffold to determine which parts of the molecule are essential for its biological activity.
Synthesis of Analogues: Creating a library of derivatives by adding or modifying functional groups to potentially increase biological activity or introduce new activities. scielo.br For example, strategies used for other natural products, like extending aromatic systems or creating hybrid molecules by combining them with other bioactive compounds like gallic acid, could be explored. scielo.br
Improving Physicochemical Properties: Chemical modifications can be aimed at improving water solubility and bioavailability, which are common challenges for natural saponins.
Integration of Omics Technologies (Genomics, Metabolomics) in Ecliptasaponin A Research
The application of high-throughput "omics" technologies can revolutionize the study of Ecliptasaponin A, providing a holistic view of its biological effects. frontiersin.orgnih.govsemanticscholar.org These approaches can accelerate the understanding of its mechanisms, identify biomarkers, and uncover new therapeutic applications. nih.govfrontiersin.org
Transcriptomics: As demonstrated in a study on renal fibrosis where transcriptome sequencing was used, this technology can identify differentially expressed genes and enriched signaling pathways (like the TGFβ pathway) in response to Ecliptasaponin A treatment. nih.gov This can be broadly applied to other disease models.
Proteomics: This can identify changes in protein expression and post-translational modifications, helping to pinpoint the direct and indirect protein targets of the compound. mdpi.com
Metabolomics: Analyzing the global changes in small-molecule metabolites within a biological system following treatment can reveal how Ecliptasaponin A impacts cellular metabolism and physiology. mdpi.comnih.gov
Genomics: While less common for studying compound effects, genomics can help identify genetic factors that might influence sensitivity or resistance to Ecliptasaponin A treatment in different cell lines or patient populations. frontiersin.org
The integration of these multi-omics datasets will provide a comprehensive understanding of the compound's pleiotropic effects and molecular mechanisms. nih.govfrontiersin.org
Development of Advanced In Vitro and In Vivo Delivery Systems for Ecliptasaponin A (e.g., Nanocarriers, Microparticles)
A major hurdle for the clinical translation of many natural products, including saponins, is their poor bioavailability, low stability, and limited solubility. mdpi.com Advanced drug delivery systems are essential to overcome these limitations and enhance the therapeutic efficacy of Ecliptasaponin A. scrivenerpublishing.comnih.gov
Future research should focus on formulating Ecliptasaponin A into various delivery platforms:
Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles (SLNs) can encapsulate hydrophobic compounds like Ecliptasaponin A, improving their stability and facilitating passage through cell membranes. mdpi.comresearchgate.net
Polymeric Nanoparticles: Using biodegradable and biocompatible polymers such as polylactic-co-glycolic acid (PLGA) can allow for controlled and sustained release of the compound, maintaining therapeutic concentrations over a longer period. mdpi.com
Micelles and Microemulsions: These systems can enhance the solubility of poorly water-soluble drugs, which is a critical step for improving absorption and bioavailability. mdpi.comscrivenerpublishing.com
These nanopharmaceutical approaches can improve drug loading, control release kinetics, and potentially enable targeted delivery to specific tissues or cells, thereby increasing efficacy and minimizing potential off-target effects. mdpi.comresearchgate.net
Comparative Studies of Ecliptasaponin A with other Saponins and Natural Products for Synergistic Effects
The therapeutic potential of natural products can often be amplified through synergistic interactions. mdpi.comresearchgate.net Combining Ecliptasaponin A with other compounds can lead to enhanced efficacy, reduced required doses, and the potential to overcome drug resistance. nih.govmdpi.com
Future research avenues include:
Combination with Chemotherapy: Studies have already proposed testing Ecliptasaponin A in combination with standard-of-care chemotherapy drugs to sensitize cancer cells or overcome resistance. nih.gov
Synergy with Other Phytochemicals: Investigating combinations of Ecliptasaponin A with other natural products, such as flavonoids (e.g., quercetin, curcumin) or other saponins. mdpi.com Such combinations may act on multiple cellular targets simultaneously, leading to a more potent therapeutic effect than any single compound alone. mdpi.comresearchgate.net
Mechanism of Synergy: When a synergistic interaction is identified, it is crucial to investigate the underlying mechanism. This could involve complementary mechanisms of action, improved bioavailability of one compound by another, or inhibition of metabolic pathways that would otherwise inactivate the drug.
Table 3: Potential Synergistic Combinations for Ecliptasaponin A
| Combination Partner | Therapeutic Area | Potential Rationale for Synergy |
|---|---|---|
| Paclitaxel / Vinca Alkaloids | Cancer | Ecliptasaponin A may sensitize cancer cells to standard chemotherapeutics, allowing for lower doses and overcoming resistance. nih.gov |
| Curcumin / Resveratrol | Inflammation, Cancer | Combination of anti-inflammatory and antioxidant compounds targeting multiple pathways (e.g., NF-κB, Nrf2). mdpi.com |
| Quercetin | Cancer, Fibrosis | Combining compounds with different mechanisms to inhibit cell proliferation and matrix deposition. |
| Other Triterpenoid (B12794562) Saponins | Various | Compounds with similar core structures may have additive or synergistic effects on shared molecular targets. |
Q & A
Q. What analytical techniques are recommended for quantifying Ecliptasaponin A in biological matrices?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
